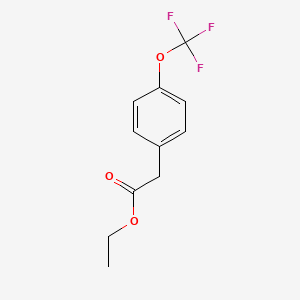

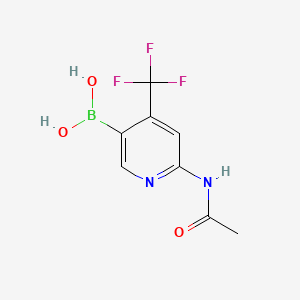

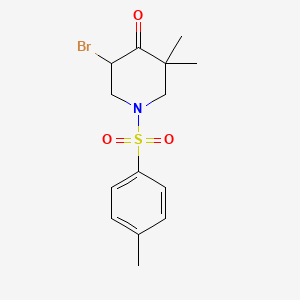

![molecular formula C23H21NO4 B578412 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid CAS No. 1212066-63-1](/img/structure/B578412.png)

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid” is a complex organic compound . It’s related to the class of compounds known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrides .

Synthesis Analysis

The synthesis of related compounds involves reactions with amines. For instance, Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with methyl aminomethyllambertianate to give an amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent .

Scientific Research Applications

- Epoxidation : The compound can undergo epoxidation to form 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides . Epoxides are versatile intermediates used in organic synthesis and drug development.

- Himic Anhydride Formation : Himic anhydride, a retro Diels-Alder reaction product, can be synthesized from this compound. Such reactions play a crucial role in designing novel organic molecules .

- Metathesis Polymerization : As a starting material, it contributes to the synthesis of metathesis polymers via ring-opening metathesis polymerization (ROMP). For instance, it can be used in the preparation of thin films through surface-initiated polymerization processes .

Organic Synthesis and Medicinal Chemistry

Polymer Chemistry

Mechanism of Action

Target of Action

Similar compounds have been used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Mode of Action

The compound likely interacts with its targets through chemical reactions, possibly involving the carboxylic acid and fluorenylmethoxycarbonylamino groups. These reactions could lead to changes in the properties or functions of the targets .

Biochemical Pathways

Similar compounds have been involved in reactions such as ring-opening metathesis polymerization .

Result of Action

Similar compounds have shown anticancer activity due to their inhibition of certain cancer cell lines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of the environment .

properties

IUPAC Name |

(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUNSQHMOYCPJU-GDMOEJLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)